Cas no 2227723-16-0 ((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)

(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- (2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
- 2227723-16-0
- EN300-1904873
-
- インチ: 1S/C9H14BrNO/c1-6-5-9(10)12-8(6)4-3-7(2)11/h5,7H,3-4,11H2,1-2H3/t7-/m1/s1
- InChIKey: VPVARPVZZKSRCF-SSDOTTSWSA-N
- ほほえんだ: BrC1=CC(C)=C(CC[C@@H](C)N)O1
計算された属性
- せいみつぶんしりょう: 231.02588g/mol
- どういたいしつりょう: 231.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904873-1.0g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 1g |
$2537.0 | 2023-06-01 | ||
Enamine | EN300-1904873-10.0g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 10g |
$10911.0 | 2023-06-01 | ||
Enamine | EN300-1904873-0.1g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 0.1g |
$2232.0 | 2023-09-18 | ||
Enamine | EN300-1904873-0.25g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 0.25g |
$2333.0 | 2023-09-18 | ||
Enamine | EN300-1904873-5.0g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 5g |
$7358.0 | 2023-06-01 | ||
Enamine | EN300-1904873-0.05g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 0.05g |
$2131.0 | 2023-09-18 | ||
Enamine | EN300-1904873-1g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 1g |
$2537.0 | 2023-09-18 | ||
Enamine | EN300-1904873-10g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 10g |
$10911.0 | 2023-09-18 | ||
Enamine | EN300-1904873-2.5g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 2.5g |
$4973.0 | 2023-09-18 | ||
Enamine | EN300-1904873-0.5g |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine |
2227723-16-0 | 0.5g |
$2435.0 | 2023-09-18 |
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amineに関する追加情報
Chemical Compound CAS No. 2227723-16-0: (2R)-4-(5-Bromo-3-Methylfuran-2-yl)Butan-2-Amine
The chemical compound with CAS No. 2227723-16-0, known as (2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a butanamine backbone with a chiral center at the second carbon, making it an (R)-configured amine. The substituent at the fourth position is a 5-bromo-3-methylfuran ring, which introduces electronic and steric effects that influence the compound's properties.
Recent studies have highlighted the importance of (R)-configured amines in drug design due to their potential to interact selectively with biological targets. The presence of the bromine atom in the furan ring adds a layer of complexity to the molecule, enhancing its ability to participate in various chemical reactions. For instance, the bromine substituent can act as an electron-withdrawing group, modulating the electronic environment of the molecule and potentially increasing its bioavailability.
The synthesis of (2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine involves a multi-step process that typically includes nucleophilic substitution, oxidation, and stereoselective reduction. Researchers have optimized these steps to achieve high yields and enantiomeric purity, which are critical for applications in asymmetric catalysis and chiral resolution.
In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are key targets for treating various diseases, including cardiovascular disorders and neurodegenerative conditions. Recent research has demonstrated that analogs of this compound can modulate GPCR activity with high specificity, making them valuable leads for drug discovery.
Moreover, the furan moiety in the molecule has been implicated in anti-inflammatory and antioxidant activities. Studies have shown that compounds containing furan rings can scavenge free radicals and reduce oxidative stress, which are mechanisms underlying several chronic diseases. The bromine substitution further enhances these properties by stabilizing reactive intermediates.
From a materials science perspective, (R)-configured amines like this compound are being explored for their potential in polymer synthesis and catalysis. Their chiral centers can induce asymmetry in polymer chains, leading to novel materials with unique mechanical and optical properties.
In conclusion, (R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine is a versatile compound with diverse applications across multiple disciplines. Its stereochemistry and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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